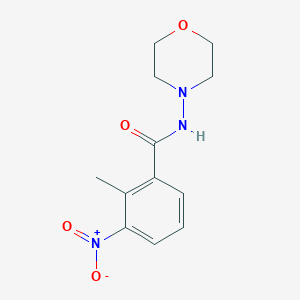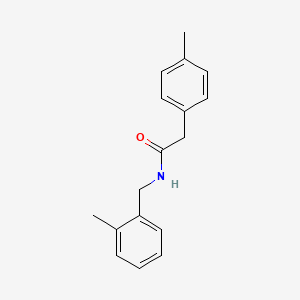
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide, also known as BMDP, is a chemical compound that belongs to the family of phenethylamines. BMDP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide acts as a selective and potent agonist of the mu-opioid receptor, which is responsible for the modulation of pain and reward pathways in the brain. N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide also exhibits a weak affinity for the delta-opioid receptor and the serotonin transporter. The activation of the mu-opioid receptor by N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, resulting in the attenuation of pain perception.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide also exhibits antitussive properties and can suppress cough reflexes. However, prolonged use of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide can lead to the development of tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide offers several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, which makes it an ideal tool for investigating the role of this receptor in pain perception and reward pathways. However, the limitations of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide include its potential for abuse and addiction, which can limit its use in animal studies and clinical trials.
Direcciones Futuras
There are several future directions for the research on N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide. One area of interest is the development of novel analogs of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide with improved pharmacological properties, such as increased potency and selectivity, reduced toxicity, and longer duration of action. Another area of research is the investigation of the potential use of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide in the treatment of opioid addiction and withdrawal symptoms. Finally, the development of new analytical methods for the detection of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide in biological samples is also an important future direction.
Métodos De Síntesis
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide can be synthesized using various methods, including the reaction between 3-methoxyphenol and 3,4-methylenedioxyphenyl-2-nitropropene, followed by reduction with sodium borohydride. Another method involves the reaction between 3-methoxyphenol and 1,3-benzodioxole-5-carboxylic acid, followed by coupling with N-(tert-butoxycarbonyl)-glycine and deprotection with trifluoroacetic acid.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant analgesic, anti-inflammatory, and antipyretic properties. N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders. In addition, N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide has been used as a forensic tool for the detection of drugs of abuse in biological samples.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-19-12-3-2-4-13(8-12)20-9-16(18)17-11-5-6-14-15(7-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPRVCMOYPRFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)



![(4-aminobutyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5740923.png)
![3-[(4-methylbenzoyl)amino]phenyl 2-furoate](/img/structure/B5740941.png)

![N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5740969.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)
![N-ethyl-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5740989.png)